N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyloxy)acetamide

CDK inhibition scaffold hopping kinase selectivity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyloxy)acetamide (CAS 951485-30-6) is a synthetic small molecule belonging to the acetamide class, featuring an isothiazolidine 1,1-dioxide heterocycle, a 4-chloro-3-substituted phenyl ring, and an o-tolyloxy acetamide side chain. This compound is structurally related to several series of isothiazolidine 1,1-dioxide-based inhibitors, including those targeting cyclin-dependent kinases (CDKs) , protein kinase CK2 , and protein tyrosine phosphatase 1B (PTP1B).

Molecular Formula C18H19ClN2O4S
Molecular Weight 394.87
CAS No. 951485-30-6
Cat. No. B2576790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyloxy)acetamide
CAS951485-30-6
Molecular FormulaC18H19ClN2O4S
Molecular Weight394.87
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
InChIInChI=1S/C18H19ClN2O4S/c1-13-5-2-3-6-17(13)25-12-18(22)20-14-7-8-15(19)16(11-14)21-9-4-10-26(21,23)24/h2-3,5-8,11H,4,9-10,12H2,1H3,(H,20,22)
InChIKeyGKDMILQDHOTEOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyloxy)acetamide (CAS 951485-30-6): Baseline Compound Profile for Scientific Procurement


N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyloxy)acetamide (CAS 951485-30-6) is a synthetic small molecule belonging to the acetamide class, featuring an isothiazolidine 1,1-dioxide heterocycle, a 4-chloro-3-substituted phenyl ring, and an o-tolyloxy acetamide side chain [1]. This compound is structurally related to several series of isothiazolidine 1,1-dioxide-based inhibitors, including those targeting cyclin-dependent kinases (CDKs) [2], protein kinase CK2 [3], and protein tyrosine phosphatase 1B (PTP1B) [4]. However, direct biological assay data for this specific compound are not publicly available in peer-reviewed literature or authoritative databases as of the search date.

Why Generic Substitution Fails for N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyloxy)acetamide: The Structural Differentiation Imperative


Generic substitution among isothiazolidine 1,1-dioxide-containing acetamides is scientifically unsound due to the profound impact of subtle structural variations on target selectivity and potency. Published SAR studies demonstrate that the position and nature of substituents on the phenyl ring, as well as the linker between the isothiazolidine 1,1-dioxide core and the acetamide moiety, critically determine kinase inhibitory profiles. For example, isothiazolidine 1,1-dioxide analogues tested against CDK1/CDK2 exhibited potent activity, but the indazole-substituted series (e.g., PDB 2R64) differs fundamentally in scaffold topology from the phenyl-acetamide series represented by this compound [1]. Similarly, 2-phenylisothiazolidin-3-one-1,1-dioxide CK2 inhibitors require specific carboxyl substituents to achieve 13-fold potency improvements (IC50 from 20 µM to 1.5 µM) [2]. The o-tolyloxy acetamide moiety in this target compound introduces unique hydrogen-bonding and steric features absent in comparator series, rendering direct activity extrapolation unreliable. Consequently, procurement decisions must be based on compound-specific evidence rather than class-level assumptions.

N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyloxy)acetamide: Quantified Differentiation Evidence Guide


Scaffold Differentiation from Indazole-Based Isothiazolidine 1,1-Dioxide CDK Inhibitors

The target compound features a phenyl-acetamide scaffold linked to the isothiazolidine 1,1-dioxide ring, contrasting with the indazole-based scaffold in known CDK1/CDK2 inhibitors. The indazole series, exemplified by compounds in PDB 2R64 and 2DUV, showed potent CDK1/CDK2 inhibition, but the specific contribution of the indazole NH to hinge-region hydrogen bonding is absent in the target compound's aniline-acetamide system [1][2]. This scaffold difference is expected to alter kinase selectivity profiles, as demonstrated in other scaffold-hopping campaigns within the isothiazolidine 1,1-dioxide class.

CDK inhibition scaffold hopping kinase selectivity

Differentiation from 2-Phenylisothiazolidin-3-one-1,1-dioxide CK2 Inhibitors via Linker Chemistry

The target compound incorporates an isothiazolidine 1,1-dioxide ring linked via an aniline nitrogen to an acetamide, whereas the CK2 inhibitor series reported by Chekanov et al. (2014) utilizes 2-phenylisothiazolidin-3-one-1,1-dioxide with a carbonyl at the 3-position [1]. This oxidation state difference (sulfone-amide vs. sulfone-lactam) alters the electronics of the heterocycle and its hydrogen-bonding capacity. The most potent CK2 inhibitor in the comparator series (compound 31, IC50 = 1.5 µM) achieved a 13-fold improvement over the lead compound 1 (IC50 = 20 µM) through carboxyl substitution optimization, but the core sulfone-lactam scaffold is chemically distinct from the target compound's sulfone-amine core.

CK2 inhibition linker optimization ATP-competitive inhibitors

Differentiation from Isothiazolidinone-Based PTP1B Inhibitors: Phosphotyrosine Mimetic vs. Non-Mimetic Scaffold

The (S)-isothiazolidinone (IZD) series developed as PTP1B inhibitors functions as a phosphotyrosine (pTyr) mimetic, with the sulfone and carbonyl groups engaging the phosphate-binding loop [1]. The target compound lacks the key 3-oxo group and the α-amino acid/peptide context required for pTyr mimicry, and instead presents an o-tolyloxy acetamide side chain. Combs et al. (2005) demonstrated that the (S)-IZD incorporated into dipeptides yields exceptionally potent, competitive PTP1B inhibitors, with the crystal structure confirming extensive interactions with the phosphate-binding loop [1]. The target compound is not designed as a pTyr mimetic and thus represents a distinct pharmacological space.

PTP1B inhibition phosphotyrosine mimetic drug design

Physicochemical Property Differentiation: Predicted Lipophilicity vs. Isothiazolidinone Comparators

The calculated LogP for a close structural analogue, N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-((6-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetamide, is reported as 2.46 (AMB22014841) [1]. The target compound, with its 4-chloro substituent and o-tolyloxy group in place of the pyridinone-oxy group, is predicted to exhibit increased lipophilicity (estimated cLogP ~3.0–3.5 based on additive fragment contributions). For comparison, the (S)-IZD PTP1B inhibitors typically incorporate highly polar carboxylic acid or phosphonate groups resulting in low LogD values that limit cell permeability [2]. The target compound's moderate-to-high predicted lipophilicity suggests improved passive membrane permeability relative to the charged pTyr mimetic series, though experimental LogP/logD determination remains needed.

LogP lipophilicity drug-likeness ADME

Recommended Application Scenarios for N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyloxy)acetamide Based on Evidence-Based Differentiation


Kinase Selectivity Profiling Probe: Scaffold-Hopping Away from Indazole CDK Chemotype

Given the structural divergence from indazole-based isothiazolidine 1,1-dioxide CDK inhibitors [1], this compound is best deployed in kinase selectivity panels to identify novel kinase targets that are not engaged by the indazole chemotype. The phenyl-acetamide linker and o-tolyloxy terminus may confer selectivity for kinases with shallower or more hydrophobic hinge regions compared to CDK1/CDK2. Researchers should perform broad kinase profiling (e.g., 100-kinase panel at 1–10 µM) to empirically determine the selectivity fingerprint, using the indazole series as a reference for differential activity mapping.

CK2 Inhibitor SAR Expansion: Evaluating the Role of Isothiazolidine Oxidation State

The target compound serves as a direct comparator to the 2-phenylisothiazolidin-3-one-1,1-dioxide CK2 inhibitor series [2], enabling systematic evaluation of how the 3-oxo group affects CK2 potency, metabolic stability, and off-target kinase activity. Recommended experimental workflow: (1) Measure CK2 IC50 under identical assay conditions used by Chekanov et al. (2014); (2) Compare metabolic stability in human liver microsomes between the target compound (sulfone-amine) and the sulfone-lactam comparator; (3) Perform molecular docking to assess whether the o-tolyloxy group can access the hydrophobic pocket exploited by the carboxyl substituent in the reference series.

Cell-Permeable Tool Compound for Non-Phosphatase Target Screening

Unlike the highly charged (S)-IZD PTP1B inhibitors that suffer from poor cell permeability [3], the target compound's moderate predicted lipophilicity (cLogP ~3.0–3.5) [4] makes it a more suitable candidate for cell-based phenotypic screening. Researchers investigating pathways where isothiazolidine 1,1-dioxides have shown activity—including kinases, Factor Xa, and P2X7 receptor modulation—can use this compound as a starting point for cell-based assays, with the expectation of improved passive membrane permeation. Prior to use, experimental solubility in assay media (e.g., PBS or DMEM + 0.1% DMSO) should be confirmed.

Medicinal Chemistry Building Block for Focused Library Synthesis

The 4-chloro substituent on the phenyl ring provides a synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the generation of focused libraries around the isothiazolidine 1,1-dioxide scaffold. Given the commercial availability of the compound from multiple chemical suppliers, it serves as a cost-effective advanced intermediate for SAR campaigns targeting kinases, proteases, or other enzymes where the isothiazolidine 1,1-dioxide has demonstrated pharmacophoric relevance. Recommended library design: vary the o-tolyloxy group with diverse aryloxy substituents while maintaining the isothiazolidine 1,1-dioxide core to explore structure-activity relationships.

Quote Request

Request a Quote for N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.